Home > Products > Screening Compounds P141088 > 4-Fluoro-6-(trifluoromethyl)nicotinic acid
4-Fluoro-6-(trifluoromethyl)nicotinic acid - 1105988-64-4

4-Fluoro-6-(trifluoromethyl)nicotinic acid

Catalog Number: EVT-3218510
CAS Number: 1105988-64-4
Molecular Formula: C7H3F4NO2
Molecular Weight: 209.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid

    Compound Description: This nicotinic acid derivative serves as a crucial intermediate in synthesizing novel 1,8-naphthyridine-3-carboxylic acid analogs with potential antibacterial properties []. The synthesis starts by building the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate.

    Relevance: This compound shares a core pyridine ring structure with 4-Fluoro-6-(trifluoromethyl)nicotinic acid. Both possess a trifluoromethyl group at the 6-position, while they differ in substituents at the 2, 4 and 5 positions. The presence of the piperazinyl group in this related compound highlights the exploration of diverse functionalities at this position within this class of compounds.

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

    Compound Description: Elagolix is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) []. It was developed to address the CYP3A4 inhibition liability of similar uracil phenylethylamines while maintaining GnRH-R potency. Elagolix effectively suppresses luteinizing hormone in castrated macaques when administered orally.

    Relevance: While structurally distinct from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, Elagolix highlights the significance of incorporating fluorine and trifluoromethyl moieties in drug design. Both Elagolix and the target compound utilize these functional groups, showcasing their utility in modulating biological activity and achieving desired pharmacological properties.

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

    Compound Description: This compound, featuring a piperidine ring and a trifluoromethyl group, is synthesized through a multi-step process involving hydrogenation and N-alkylation reactions [].

    Relevance: While not a direct analog, this compound emphasizes the recurrent use of fluorine and trifluoromethyl substituents in conjunction with heterocyclic systems, similar to 4-Fluoro-6-(trifluoromethyl)nicotinic acid. This pattern suggests a potential for these functional groups to contribute to desirable pharmacological or biological properties across various chemical scaffolds.

(—)-(3S,4S)-l-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (R)-α-Methylbenzylamine Salt

    Compound Description: This compound acts as an intermediate in the synthesis of (+)-7-(trans-3-Aminomethyl-4-trifluoromethyl-l-pyrrolidinyl)-1-cyclopropyl-6-fluoro-l,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid hydrochloride, a potent quinolone antibacterial agent [].

    Relevance: Though structurally distinct from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, this compound highlights the recurring theme of incorporating trifluoromethyl groups in medicinal chemistry. The presence of this moiety in both compounds underscores its importance in modulating physicochemical properties and potentially enhancing biological activity.

    Compound Description: These quinolone derivatives exhibit promising antibacterial activity [, ]. They are synthesized through a multistep process involving alkylation, treatment with piperazine derivatives, hydrolysis, and acidification.

    Relevance: Although these compounds belong to the quinolone class and differ significantly in their core structure from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, they exemplify the utilization of fluorine and trifluoromethyl groups in medicinal chemistry to enhance biological activity. The presence of these groups in both these quinolones and the target compound underscores their potential for contributing to desirable pharmacological properties. ,

4-(4-(3-(4-chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid

    Compound Description: This compound is a diphenylurea derivative being investigated for its potential in treating hyper-proliferative disorders, particularly cancer []. Novel pharmaceutical compositions containing this compound are being developed.

    Relevance: While this compound differs from 4-Fluoro-6-(trifluoromethyl)nicotinic acid in its core structure and mechanism of action, it highlights the continued importance of incorporating fluorine and trifluoromethyl moieties in drug design. Both compounds utilize these functional groups, suggesting their broad applicability in medicinal chemistry for modulating biological activity and achieving desired pharmacological properties.

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

    Compound Description: This compound is a potent and hepatoselective glucokinase activator. [] It effectively lowers fasting and postprandial glucose levels in preclinical diabetic animal models without causing hypoglycemia.

    Relevance: This compound, like 4-Fluoro-6-(trifluoromethyl)nicotinic acid, contains a nicotinic acid core structure. While their substitution patterns differ, the shared core structure and the presence of a trifluoromethyl group in both molecules highlight the importance of this scaffold in developing bioactive molecules and the relevance of the trifluoromethyl group in modulating biological activity.

1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-oxoalkyl)-1-piperazinyl)quinoline-3-carboxylic acids

    Compound Description: These compounds represent a new class of quinolone derivatives []. Their synthesis involves reacting a 7-chloroquinoline-3-carboxylic acid derivative with piperazine or its derivatives, followed by hydrolysis.

    Relevance: While structurally different from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, the presence of the fluorine atom and the piperazine ring in these quinolone derivatives underscores the common use of these functional groups in medicinal chemistry for enhancing biological activity. This observation suggests that incorporating these groups, which are also present in some derivatives related to 4-Fluoro-6-(trifluoromethyl)nicotinic acid, may contribute to desirable pharmacological properties across various chemical scaffolds.

(1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4as,7as)-octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinoline-carboxylic acid

    Compound Description: This quinolone-based compound is synthesized using a novel method involving the addition of a protected heterocyclic amine to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, followed by a series of reactions leading to cyclization [].

    Relevance: This compound and 4-Fluoro-6-(trifluoromethyl)nicotinic acid, while structurally distinct, highlight the importance of incorporating fluorine atoms in medicinal chemistry. The presence of fluorine in both compounds suggests its role in potentially enhancing biological activity or modulating physicochemical properties.

1-cyclopropyl-7-(s,s-2,8-diazo-bicyclo[4.3.0]nonan-8-yl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

    Compound Description: This compound is a novel quinolone derivative synthesized through a multi-step process involving the addition of a protected heterocyclic amine, reaction with triethyl orthoformate, cyclic amine addition, and cyclization [].

    Relevance: Though structurally different from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, this compound, with its fluorine atom, exemplifies the recurring theme of incorporating fluorine into diverse chemical scaffolds for potential biological activity enhancement.

6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic acids

    Compound Description: These compounds represent a series of pyrazolyl-nicotinic acids synthesized from the hydrolysis of substituted pyridines []. The series features variations in the alkyl, aryl, and heteroaryl substituents, as well as the presence of a trifluoromethyl group.

    Relevance: This series of compounds shares the nicotinic acid core structure with 4-Fluoro-6-(trifluoromethyl)nicotinic acid. Moreover, the presence of a trifluoromethyl substituent in both this series and the target compound highlights the significance of this group in modulating biological activity within this chemical class.

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [] It induces relaxation in the ovine pulmonary artery, primarily through stimulating the sodium pump and activating sGC.

    Relevance: Although BAY 41-2272 differs from 4-Fluoro-6-(trifluoromethyl)nicotinic acid structurally, it highlights the application of fluorine incorporation in drug development. The presence of fluorine in both compounds suggests its potential role in modulating biological activity or fine-tuning physicochemical properties.

1-substituted 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3- carboxylic acids

    Compound Description: This series of 1,8-naphthyridine-3-carboxylic acids includes variations at the 1-position, such as ethyl, 2-fluoroethyl, 2-hydroxyethyl, vinyl, and cyclopropyl groups []. These compounds exhibit potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

    Relevance: Although structurally distinct from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, the shared use of a fluorine atom at a similar position on the heterocyclic core emphasizes its potential importance in influencing biological activity within different structural classes.

7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids

    Compound Description: This series of compounds explored variations at the C-6, C-5, and C-7 positions of the 1,8-naphthyridine-3-carboxylic acid scaffold []. Notably, the 6-unsubstituted derivatives displayed the highest potency against murine P388 leukemia.

    Relevance: While structurally diverse from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, this series highlights the significance of exploring various substituents on heterocyclic cores to optimize biological activity. Both research efforts emphasize the impact of structural modifications on the potency and potential therapeutic applications of these compounds.

3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

    Compound Description: 11C-CS1P1 is a radiotracer designed to target the sphingosine-1-phosphate receptor 1 (S1PR1) []. It demonstrates high specificity for S1PR1 and holds promise for evaluating inflammation in human clinical trials.

    Relevance: Though structurally dissimilar to 4-Fluoro-6-(trifluoromethyl)nicotinic acid, the incorporation of fluorine and a trifluoromethyl group in 11C-CS1P1 emphasizes the broad utilization of these functional groups in medicinal chemistry. The presence of these groups in both compounds highlights their potential in influencing biological activity and achieving desirable pharmacological profiles.

4-amino-3-(azolyl-phenoxymethyl)thieno[3,2-c]pyridine-7-carboxylic acid derivatives

    Compound Description: This series of compounds represents a class of thienopyridine carboxylic acid derivatives []. The compounds within this series feature diverse substituents on the azole ring and the thienopyridine core.

    Relevance: Although structurally distinct from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, the shared presence of a carboxylic acid group attached to a heterocyclic ring system highlights the significance of this functional group in both cases. This structural similarity suggests a potential for these compounds to exhibit similar chemical properties or biological activities.

    Compound Description: These compound series encompass diverse indole and benzothiophene derivatives incorporating various substituents on the amino group and the heterocyclic cores []. These compounds have shown potential as inhibitors of interleukin-4 gene expression and are being investigated for treating various conditions such as allergies, asthma, and tumors.

    Relevance: While structurally distinct from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, these series emphasize the importance of exploring diverse heterocyclic scaffolds and incorporating various substituents in drug discovery. The research on these compounds highlights the potential of modifying core structures and adding specific functional groups to develop novel therapeutics for various diseases.

(2E)-3-[7-chloro-3-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]amino]-2-oxoethyl]-6-methyl-2-oxo-2H-chromen-4-yl]phenyl]acrylic acid (21e)

    Compound Description: This (4-phenylcoumarin)acetanilide derivative acts as a potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor and demonstrates high adrenal safety in guinea pigs []. It exhibits selectivity for ACAT in macrophages over adrenal cells, making it a promising candidate for further development as an anti-atherosclerotic agent.

    Relevance: Although structurally distinct from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, both compounds showcase the recurring theme of incorporating fluorine and a trifluoromethyl group within their structures. This shared feature suggests the potential significance of these groups in influencing biological activity and achieving desirable pharmacological properties.

    Compound Description: These arylcarboxylic acid hydrazide derivatives are agonists of the formyl peptide receptor-like 1 (FPRL1) []. They induce the production of tumor necrosis factor α (TNF-α) in macrophages, suggesting their potential as immunomodulatory agents for treating infectious diseases.

    Relevance: Although structurally different from 4-Fluoro-6-(trifluoromethyl)nicotinic acid, both Compound 2 and the target compound incorporate a trifluoromethyl group, highlighting the recurring use of this moiety in medicinal chemistry. This observation suggests that this functional group might contribute to desirable biological activity or physicochemical properties across different chemical scaffolds.

3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl)-5-fluoro-pyridin-2-yl]amide (CNP520, umibecestat)

    Compound Description: Umibecestat is a potent, selective, and efficacious β-secretase (BACE1) inhibitor developed for the prevention of Alzheimer’s disease []. It effectively reduces Aβ levels in animal models without significant side effects.

    Relevance: Both Umibecestat and 4-Fluoro-6-(trifluoromethyl)nicotinic acid contain a pyridine ring substituted with a trifluoromethyl group. Despite differences in their overall structures and biological targets, the shared presence of these features underscores the importance of this chemical motif in medicinal chemistry.

Classification

4-Fluoro-6-(trifluoromethyl)nicotinic acid is classified as:

  • Chemical Class: Pyridine derivatives
  • Molecular Formula: C7H4F4N1O2
  • Molecular Weight: Approximately 205.1 g/mol

This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of multiple fluorine atoms, which can enhance lipophilicity and biological activity.

Synthesis Analysis

The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinic acid can be accomplished through various methods, often involving the introduction of the trifluoromethyl group and subsequent functionalization.

Method 1: Trifluoroacetylation and Cyclization

One effective synthetic route involves using trifluoroacetyl chloride and vinyl ethyl ether as starting materials. The process typically includes:

  1. Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether under controlled temperatures (e.g., -10°C to 30°C).
  2. Cyclization: The resultant compound undergoes cyclization with 3-aminoacrylonitrile at elevated temperatures (50°C to 100°C) to form the desired pyridine derivative.
  3. Hydrolysis: The final step involves hydrolyzing the nitrile to yield 4-Fluoro-6-(trifluoromethyl)nicotinic acid .

Method 2: Base-Catalyzed Reactions

Another method includes a base-catalyzed reaction where sodium hydroxide is used to facilitate the conversion of intermediate compounds into the target acid, often requiring careful temperature control and pH adjustments .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-(trifluoromethyl)nicotinic acid features:

  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • A fluorine atom at the fourth position and a trifluoromethyl group (-CF3) at the sixth position.

Structural Characteristics

  • Bond Angles: The presence of electronegative fluorine atoms influences bond angles within the molecule, potentially affecting its reactivity.
  • 3D Conformation: The trifluoromethyl group introduces steric hindrance, which may affect molecular interactions in biological systems.
Chemical Reactions Analysis

4-Fluoro-6-(trifluoromethyl)nicotinic acid can participate in various chemical reactions:

  • Substitution Reactions: The fluorine atom can be substituted by nucleophiles under basic conditions, leading to new derivatives.
  • Reduction Reactions: The carboxylic acid group may undergo reduction to form alcohols or other functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety can be removed, yielding pyridine derivatives with altered properties .
Mechanism of Action

The mechanism of action for 4-Fluoro-6-(trifluoromethyl)nicotinic acid is primarily attributed to its interaction with biological targets:

  • The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
  • The compound may interact with nicotinic acetylcholine receptors or other biomolecules, modulating various biochemical pathways related to neurotransmission or metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide due to its polar carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbon atoms adjacent to the fluorine substituents.
Applications

4-Fluoro-6-(trifluoromethyl)nicotinic acid has several scientific applications:

  • Pharmaceutical Development: Investigated for potential therapeutic effects in treating neurological disorders due to its structural similarity to nicotinic compounds.
  • Agricultural Chemistry: Used as an intermediate in the synthesis of agrochemicals, benefiting from its enhanced activity imparted by fluorination.
  • Material Science: Explored for use in developing advanced materials with specific electronic or optical properties due to its unique molecular structure .

Properties

CAS Number

1105988-64-4

Product Name

4-Fluoro-6-(trifluoromethyl)nicotinic acid

IUPAC Name

4-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)

InChI Key

PWUMSLGVYHDUQG-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)F

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.